molecular formula C19H22F2N4O3S B2538195 2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021248-06-5

2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2538195
CAS No.: 1021248-06-5
M. Wt: 424.47
InChI Key: DSTJXZQTAXVHEL-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine atoms and a sulfonyl propyl chain linked to a pyridinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe sulfonyl propyl chain is then attached via sulfonylation reactions, and the final step involves the coupling of the pyridinyl piperazine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the sulfonyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pyridinyl piperazine moiety may interact with various signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

    2,4-difluorobenzamide: Lacks the sulfonyl propyl chain and pyridinyl piperazine moiety.

    N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzamide: Lacks the fluorine atoms.

    2,4-difluoro-N-(3-(piperazin-1-yl)propyl)benzamide: Lacks the pyridinyl group.

Uniqueness

2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to the combination of fluorine atoms, a sulfonyl propyl chain, and a pyridinyl piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2,4-difluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3S/c20-15-5-6-16(17(21)14-15)19(26)23-8-3-13-29(27,28)25-11-9-24(10-12-25)18-4-1-2-7-22-18/h1-2,4-7,14H,3,8-13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJXZQTAXVHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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